5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyrazolo[3,4-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain the intermediate 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine . The chlorination step can be achieved using thionyl chloride or other chlorinating agents to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Thionyl chloride: Used for chlorination reactions.
Palladium catalysts: Commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolopyridine derivatives with potential biological activities .
Scientific Research Applications
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: It serves as a tool compound for probing biological pathways and studying the effects of halogenated pyrazolopyridines on cellular processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the chlorine substituent but shares similar chemical properties and reactivity.
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine substituent and has different reactivity patterns.
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine: Lacks the iodine substituent and may have different biological activities.
Uniqueness
The unique combination of bromine, chlorine, and iodine substituents in 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine provides distinct chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for exploring new chemical space in drug discovery and development .
Properties
IUPAC Name |
5-bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-2-1-10-6-3(4(2)8)5(9)11-12-6/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZPJYPWWPXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=C1Br)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727046 | |
Record name | 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-78-6 | |
Record name | 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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